

# The Role of (p)ppGpp in Antibiotic Tolerance and Persistence: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The stringent response, a highly conserved bacterial stress response mechanism, is orchestrated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. Accumulation of (p)ppGpp in response to various stressors, including nutrient limitation and antibiotic exposure, triggers a global reprogramming of bacterial physiology. This reprogramming leads to a state of reduced metabolic activity and growth arrest, which is intimately linked to the phenomena of antibiotic tolerance and the formation of persister cells. Persisters are a subpopulation of bacteria that exhibit transient, non-heritable tolerance to high concentrations of antibiotics. This technical guide provides an in-depth exploration of the multifaceted role of (p)ppGpp in mediating antibiotic tolerance and persistence, with a focus on the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data illustrating its impact.

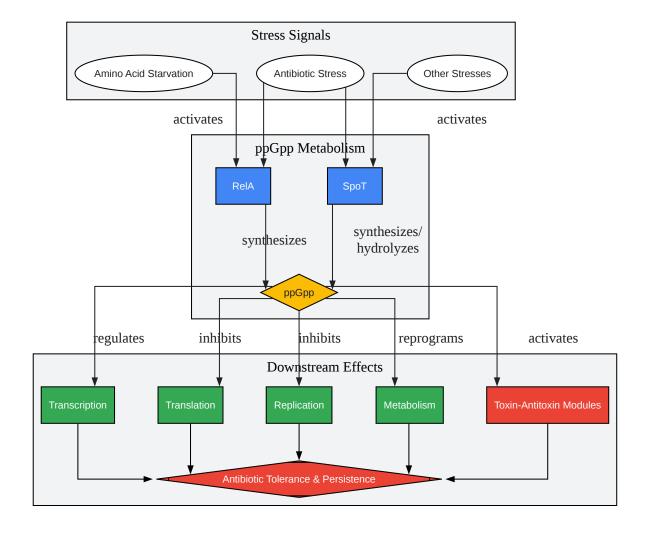
# The (p)ppGpp Signaling Pathway in Antibiotic Stress

The intracellular concentration of (p)ppGpp is tightly regulated by the opposing activities of RelA/SpoT homolog (RSH) enzymes.[1] In many bacteria, including Escherichia coli, RelA is the primary synthetase activated by amino acid starvation, sensed by the presence of uncharged tRNAs in the ribosomal A-site.[2][3] SpoT is a bifunctional enzyme with both



synthetase and hydrolase activities, responding to a broader range of stresses such as fatty acid, iron, and phosphate limitation.[1] Upon antibiotic-induced stress, which can lead to ribosome stalling and other metabolic perturbations, the stringent response is activated, leading to a rapid accumulation of (p)ppGpp.[4]

The accumulated (p)ppGpp then exerts its pleiotropic effects through direct and indirect interactions with key cellular machinery.





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**Caption:** Overview of the ppGpp signaling pathway in response to stress.

## **Transcriptional Regulation**

In Proteobacteria such as E. coli, (p)ppGpp directly binds to at least two sites on the RNA polymerase (RNAP), altering its promoter specificity.[4] This interaction, often facilitated by the cofactor DksA, leads to the downregulation of genes encoding ribosomal RNAs (rRNAs) and ribosomal proteins, thus halting ribosome production and slowing growth.[4][5] Conversely, (p)ppGpp upregulates the expression of genes involved in amino acid biosynthesis and stress resistance.[6][7]

In Firmicutes like Bacillus subtilis, the primary mechanism of transcriptional regulation by (p)ppGpp is indirect.[5] It involves the inhibition of enzymes in the GTP biosynthesis pathway, leading to a decrease in the intracellular GTP pool.[4][5] This reduction in GTP levels disproportionately affects the transcription of genes with GTP-initiating promoters, such as those for rRNAs.[6]

### **Translational Control**

(p)ppGpp inhibits translation at multiple levels. By reducing the synthesis of ribosomes, it limits the overall translational capacity of the cell. Furthermore, (p)ppGpp can directly inhibit the function of several translation-associated GTPases, such as initiation factor 2 (IF2), further impeding protein synthesis.[1]

### **Replication and Metabolism**

The stringent response also leads to the inhibition of DNA replication initiation.[4] Metabolically, (p)ppGpp orchestrates a shift from anabolic to catabolic processes, conserving resources and enhancing survival under stress.

# Quantitative Impact of ppGpp on Antibiotic Susceptibility

The presence and concentration of (p)ppGpp have a significant and measurable impact on the susceptibility of bacteria to a wide range of antibiotics. This is often quantified by determining



the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth.

Bacterial Species	Mutant	Antibiotic	Change in MIC (compared to wild-type)	Reference(s)
Escherichia coli	ΔrelA ΔspoT (ppGpp0)	Ampicillin	Decreased	[8][9]
Escherichia coli	ΔrelA ΔspoT (ppGpp0)	Trimethoprim	Decreased	[10]
Escherichia coli	ΔrelA ΔspoT (ppGpp0)	Gentamicin	Decreased	[10]
Staphylococcus aureus	(p)ppGpp0	Oxacillin	Decreased	[11]
Enterococcus faecalis	(p)ppGpp0	Vancomycin	Decreased	[11]
Enterococcus faecalis	(p)ppGpp0	Norfloxacin	Decreased	[11]
Enterococcus faecalis	(p)ppGpp0	Ampicillin	Decreased	[11]
Enterococcus faecalis	(p)ppGpp0	Chloramphenicol	Decreased	[11]

## The Role of ppGpp in Persister Cell Formation

Persister cells are a subpopulation of bacteria that can survive high doses of antibiotics due to their transiently dormant state. The formation of these cells is a major contributor to the recalcitrance of chronic infections. (p)ppGpp is a key regulator of persister formation. High levels of (p)ppGpp are thought to trigger a switch to a dormant, persistent state in a fraction of the bacterial population.



Bacterial Species	Mutant	Antibiotic	Change in Persister Fraction (compared to wild-type)	Reference(s)
Escherichia coli	$\Delta$ relA $\Delta$ spoT (ppGpp0)	Ampicillin	Increased	[8][12]
Escherichia coli	ΔrelA	Ampicillin	Decreased	[13]
Escherichia coli	ΔrelA	Norfloxacin	Decreased	[13]
Escherichia coli	ΔrelA	Gentamicin	Decreased	[13]

Interestingly, while the complete absence of ppGpp (in a ppGpp0 mutant) can lead to an increase in ampicillin persisters in E. coli, the deletion of relA alone, which still allows for some ppGpp synthesis by SpoT, generally leads to a decrease in persister formation across different antibiotics.[8][12][13] This highlights the complex and context-dependent role of (p)ppGpp in this phenomenon.

# **Experimental Protocols**Induction of the Stringent Response

A common method to experimentally induce the stringent response and the accumulation of (p)ppGpp is through amino acid starvation. This can be achieved by treating bacterial cultures with serine hydroxamate (SHX), an analog of the amino acid serine, which inhibits seryl-tRNA synthetase.[7][14]

Protocol for SHX Induction in E. coli

- Grow E. coli cultures aerobically at 37°C in a defined minimal medium (e.g., MOPS-based medium) supplemented with all 20 amino acids to an early exponential phase (OD600 of ~0.2).[7]
- Induce the stringent response by adding SHX to a final concentration of 100 μg/ml.[7]



 Collect samples at various time points post-induction for downstream analysis, such as RNA extraction for transcriptomics or nucleotide extraction for (p)ppGpp quantification.

# Quantification of (p)ppGpp by High-Performance Liquid Chromatography (HPLC)

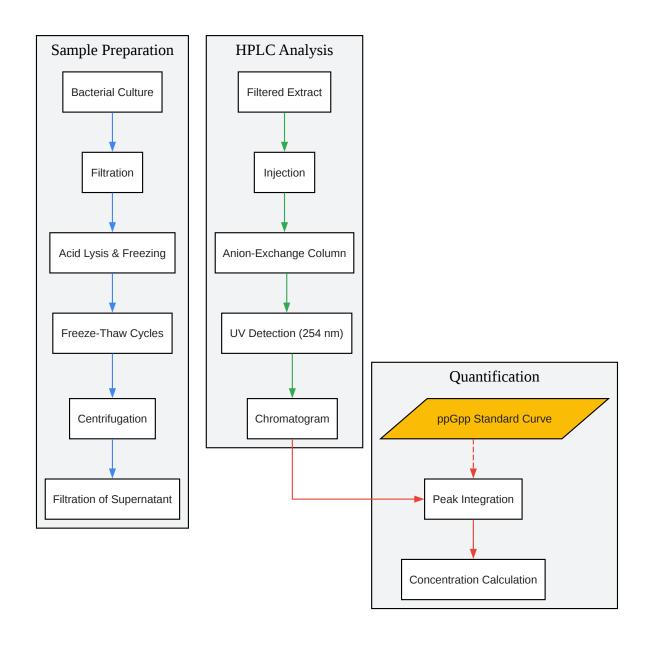
Quantifying the intracellular levels of (p)ppGpp is crucial for studying the stringent response. HPLC is a widely used and robust method for this purpose.

Detailed HPLC Protocol for (p)ppGpp Quantification

- Cell Harvesting and Lysis:
  - Rapidly harvest bacterial cells from culture by filtration to minimize changes in nucleotide pools.
  - Resuspend the cell pellet in a strong acid, such as 13 M formic acid, and immediately flash-freeze in liquid nitrogen to quench metabolic activity and lyse the cells.[15]
- Nucleotide Extraction:
  - Thaw the lysate and subject it to several freeze-thaw cycles to ensure complete lysis.
  - Clarify the lysate by centrifugation to remove cell debris.
  - Filter the supernatant through a syringe filter (e.g., 0.22 μm PES) to remove any remaining particulate matter.[15]
- HPLC Analysis:
  - Use an anion-exchange chromatography column (e.g., Phenomenex Luna NH2).[15]
  - Employ an isocratic elution method with a buffer such as 0.85 M ammonium phosphate,
     pH 2.1.[15]
  - Inject the sample and monitor the absorbance at 254 nm.



- Identify the (p)ppGpp peak based on its retention time, as determined by running a (p)ppGpp standard.
- Quantify the peak area and calculate the concentration by comparing it to a standard curve generated with known concentrations of (p)ppGpp.[15]



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**Caption:** Experimental workflow for the quantification of ppGpp by HPLC.

## **Persister Assay**

A persister assay is used to quantify the fraction of persister cells in a bacterial population. The principle is to treat a culture with a high concentration of a bactericidal antibiotic and determine the number of surviving cells over time.

Protocol for Persister Assay in E. coli

- Grow bacterial cultures to the desired growth phase (e.g., exponential or stationary phase).
- Treat the cultures with a high concentration of a bactericidal antibiotic (e.g., ampicillin at 200 μg/ml).[13]
- At various time points (e.g., 0, 2, 4, 6, and 24 hours), take aliquots from the treated cultures.
- Wash the cells by centrifugation and resuspension in fresh, antibiotic-free medium to remove the antibiotic.
- Perform serial dilutions of the washed cell suspensions.
- Plate the dilutions on antibiotic-free agar plates and incubate until colonies appear.
- Count the number of colony-forming units (CFUs) to determine the number of surviving cells at each time point.
- Plot the logarithm of the CFU/ml against time to generate a killing curve. A biphasic killing curve, with an initial rapid decline followed by a much slower decline or a plateau, is characteristic of the presence of persister cells.

# The Interplay between ppGpp and Toxin-Antitoxin (TA) Systems

Toxin-antitoxin (TA) systems are genetic modules that are increasingly implicated in bacterial persistence. They typically consist of a stable toxin that can inhibit essential cellular processes and an unstable antitoxin that neutralizes the toxin. Under stressful conditions, the degradation



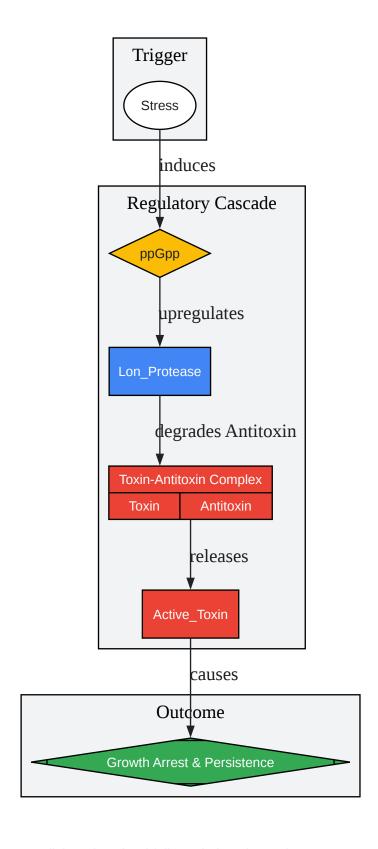




of the antitoxin can lead to the activation of the toxin, resulting in growth arrest and a persisterlike state.

There is growing evidence for a link between (p)ppGpp and the activation of certain TA systems. For example, the Lon protease, which is responsible for the degradation of some antitoxins, can be upregulated during the stringent response. This (p)ppGpp-dependent activation of the Lon protease can lead to the degradation of antitoxins and the subsequent release of active toxins, thereby contributing to persister formation.





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Caption: Logical relationship between ppGpp and Toxin-Antitoxin systems.



### **Conclusion and Future Directions**

The alarmone (p)ppGpp is a central regulator of bacterial physiology, playing a critical role in the response to antibiotic stress and the development of antibiotic tolerance and persistence. A thorough understanding of the (p)ppGpp signaling network is paramount for the development of novel therapeutic strategies to combat chronic and recurrent bacterial infections. Targeting (p)ppGpp synthesis or its downstream effectors represents a promising avenue for the development of adjuvants that could enhance the efficacy of existing antibiotics and counteract the formation of persister cells. Future research should focus on further elucidating the intricate regulatory networks governed by (p)ppGpp in different pathogenic bacteria and on the discovery and development of specific inhibitors of the stringent response.

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